3-Buten-2-one, 4-(4-acetylphenyl)-
Description
Significance of Chalcone (B49325) Derivatives in Contemporary Chemical Research
Chalcone derivatives are a class of organic compounds that have garnered substantial interest in modern chemical research. wisdomlib.orgnih.gov Characterized by two aromatic rings joined by a three-carbon α,β-unsaturated carbonyl system, they are recognized for their wide range of biological activities. wisdomlib.orgijpsjournal.com These activities include anti-inflammatory, anticancer, antimicrobial, and antioxidant properties. wisdomlib.orghumanjournals.com The reactive α,β-unsaturated ketone group is a key feature responsible for many of their pharmacological effects. ijpsjournal.comnih.gov
Chalcones serve as crucial intermediates in the biosynthesis of flavonoids and isoflavonoids in plants. nih.govacs.org In the laboratory, their straightforward synthesis, often through a Claisen-Schmidt condensation, makes them accessible starting materials for creating a diverse array of heterocyclic compounds. nih.govacs.org The versatility of the chalcone scaffold allows for structural modifications to enhance specific biological activities, making them a "privileged structure" in the field of medicinal chemistry for drug discovery. nih.govhumanjournals.com Researchers are actively exploring new synthetic methods and investigating the relationship between the structure of chalcone derivatives and their biological functions to develop new therapeutic agents. humanjournals.comnih.gov
Structural Classification and Academic Nomenclature of the Chemical Compound
3-Buten-2-one, 4-(4-acetylphenyl)- is classified as an α,β-unsaturated ketone. The core of the molecule is a butenone chain, which is a four-carbon chain that includes a carbon-carbon double bond (butene) and a ketone functional group (one). The nomenclature indicates the ketone is at the second carbon position, and the double bond starts at the third carbon. This butenone core is substituted at the fourth carbon with a phenyl ring that itself has an acetyl group at its fourth position.
Below is a table detailing the key structural features and identifiers for this compound.
| Property | Value |
| IUPAC Name | 4-(4-acetylphenyl)but-3-en-2-one |
| Molecular Formula | C12H12O2 |
| Core Structure | Butenone |
| Key Substituents | 4-acetylphenyl group |
| Functional Groups | Ketone, Alkene, Aromatic Ring |
The compound is a derivative of benzalacetone (4-phenyl-3-buten-2-one), where a hydrogen atom on the phenyl ring is replaced by an acetyl group. sigmaaldrich.com This substitution can influence the electronic properties and biological activity of the molecule.
Overview of Established and Emerging Research Directions for Aryl-Substituted Butenones
Research on aryl-substituted butenones, the class of compounds to which 3-Buten-2-one, 4-(4-acetylphenyl)- belongs, has followed several key trajectories.
Established Research:
Synthesis: The primary method for synthesizing these compounds is the aldol (B89426) condensation, specifically the Claisen-Schmidt condensation, between a substituted benzaldehyde (B42025) and a ketone. acs.org This method is reliable and widely used. wikipedia.org
Biological Screening: A vast body of research has focused on evaluating the biological activities of these compounds. Their potential as anticancer, anti-inflammatory, and antimicrobial agents has been extensively documented. nih.govacs.org
Emerging Research Directions:
Catalysis: Development of new catalytic methods, including the use of heterogeneous solid acid catalysts, for more efficient and environmentally friendly synthesis. ijpsjournal.com
Materials Science: The conjugated system of double bonds in these molecules gives them interesting optical and electronic properties. Researchers are exploring their use in creating polymers and materials with specific optical or thermal characteristics. researchgate.net
Mechanistic Insights: Deeper investigation into the precise molecular mechanisms by which these compounds exert their biological effects. For example, studies have explored how they bind to proteins and the structural basis for their activity. rsc.org
Structural Diversity: Synthesis of novel derivatives with varied aryl substituents to create libraries of compounds for screening against new biological targets. mdpi.com This includes the creation of hybrid molecules that combine the butenone scaffold with other pharmacologically active groups. nih.gov
Structure
2D Structure
3D Structure
Properties
CAS No. |
106949-29-5 |
|---|---|
Molecular Formula |
C12H12O2 |
Molecular Weight |
188.22 g/mol |
IUPAC Name |
4-(4-acetylphenyl)but-3-en-2-one |
InChI |
InChI=1S/C12H12O2/c1-9(13)3-4-11-5-7-12(8-6-11)10(2)14/h3-8H,1-2H3 |
InChI Key |
XCFFGUOWJMOOEM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C=CC1=CC=C(C=C1)C(=O)C |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Chemical Transformations of 3 Buten 2 One, 4 4 Acetylphenyl
Synthetic Pathways and Strategies
The construction of the 3-Buten-2-one, 4-(4-acetylphenyl)- framework relies on precise carbon-carbon bond-forming reactions. Key strategies focus on the efficient assembly of the butenone core and its attachment to the substituted aromatic ring, with an emphasis on controlling the stereochemistry of the enone.
The most prevalent method for synthesizing chalcones and their analogues is the Claisen-Schmidt condensation, an aldol (B89426) condensation between an aromatic aldehyde and a ketone. scispace.comyoutube.com For 3-Buten-2-one, 4-(4-acetylphenyl)-, this would typically involve the reaction of 4-acetylbenzaldehyde (B1276866) with acetone (B3395972). These reactions are catalyzed by either a base or an acid. tjpr.org
Base-catalyzed condensations, often using aqueous alkali solutions like sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH) in an alcohol solvent, are common. scispace.comnih.gov The reaction proceeds through the formation of an enolate from the ketone, which then attacks the aldehyde. youtube.com Acid-catalyzed methods, employing reagents like concentrated sulfuric acid, phosphoric acid, or hydrochloric acid, are also effective. nih.gov
Modern advancements have introduced a variety of catalytic systems to improve yields, selectivity, and reaction conditions, moving towards greener chemistry. aip.org These include the use of solid catalysts like layered double hydroxides (LDH), zeolites, and hydroxyapatites, which offer advantages in terms of reusability and ease of separation. researchgate.netmdpi.com Solvent-free "grinding" techniques and ultrasound-assisted syntheses have also been developed to shorten reaction times and often increase yields. aip.orgnih.gov
| Catalyst System | Reactants Example | Conditions | Yield | Reference(s) |
| KOH / Ethanol | Acetophenone (B1666503) + Benzaldehyde (B42025) | 40 °C, Ultrasound | Good | mdpi.com |
| H₂SO₄ / Ethanol | 1,4-Diacetylbenzene + Vanillin | Reflux | Good | nih.govnih.gov |
| Layered Double Hydroxide (LDH) / rGO | Acetophenone + Benzaldehyde | Solvent-free or Acetonitrile | High | mdpi.com |
| Grinding (Neat) | Acetophenone + Benzaldehyde | Room Temp | 32.6% | aip.org |
| Recyclable Ionic Liquids | Acetophenone + Benzaldehyde | - | Good, reusable catalyst | researchgate.net |
This table presents examples of catalytic systems used in chalcone (B49325) synthesis, which are applicable to the formation of 3-Buten-2-one, 4-(4-acetylphenyl)-.
Beyond condensation reactions, cross-coupling strategies provide powerful alternatives for constructing the arylated butenone skeleton. These methods typically involve the palladium-catalyzed coupling of an aryl component with a butenone synthon.
The Heck reaction is a cornerstone of this approach, enabling the coupling of aryl halides with alkenes. organic-chemistry.org In this context, an aryl halide like 4-bromoacetophenone could be coupled with methyl vinyl ketone. The reaction is typically catalyzed by a palladium(II) acetate (B1210297) precursor in the presence of a phosphine (B1218219) ligand and a base. lew.ro While intermolecular Heck reactions are common, intramolecular versions have been shown to be highly efficient. libretexts.org A significant advantage of the Heck reaction is its excellent trans selectivity in many cases. organic-chemistry.org
Other cross-coupling reactions have also been adapted for enone synthesis. The Suzuki reaction, which couples an arylboronic acid with a vinyl halide or triflate, is a versatile method. researchgate.netnih.gov A direct cross-coupling of lithium 1-methoxy-1,3-butadienes with aryl bromides has been reported as a step-efficient pathway to (E)-1-aryl-2-buten-1-ones, which are structurally related to the target compound. researchgate.net Furthermore, methods for the α-arylation of ketones and their derivatives using aryl halides or boron compounds offer another synthetic route. organic-chemistry.orgnih.gov
| Arylation Method | Aryl Source Example | Butenone Source/Synthon | Catalyst/Reagent | Key Feature | Reference(s) |
| Heck Reaction | Aryl Halide | Methyl Vinyl Ketone | Pd(OAc)₂, Phosphine Ligand, Base | High trans selectivity | organic-chemistry.orglew.ro |
| Suzuki Reaction | Arylboronic Acid | Vinyl Halide | Palladium Catalyst, Base | Broad substrate scope | researchgate.netnih.gov |
| Reductive Heck Reaction | Organobromide | α,β-Unsaturated Ester | Palladium Catalyst | Forms α-arylated frameworks | acs.org |
| Cross-Coupling | Aryl Bromide | Lithium 1-methoxy-1,3-butadiene | Palladium Catalyst | One-pot formation of (E)-enones | researchgate.net |
| α-Arylation of Ketone Enolates | Aryl Bromide/Chloride | Ketone (e.g., Acetone) | Pd Catalyst, Ligand, Base | Direct formation of α-aryl ketones | organic-chemistry.org |
This table summarizes various arylation strategies applicable to the synthesis of the butenone core structure.
The geometry of the carbon-carbon double bond in the enone system is a critical structural feature. While the E-isomer is typically more thermodynamically stable and often the major product in Claisen-Schmidt condensations, specific methods are required to achieve high stereoselectivity or to access the less stable Z-isomer. researchgate.net
The Wittig reaction provides a classic alternative to aldol-type condensations for alkene synthesis. mdpi.com By choosing stabilized or non-stabilized ylides, one can influence the E/Z selectivity of the resulting alkene. For chalcone synthesis, the Wittig reaction between an appropriate benzaldehyde and an acetophenone-derived ylide has been shown to be a high-yield, general method that can be superior to classical aldol condensations. mdpi.comnih.gov
Other modern techniques offer precise stereocontrol. The stereoselective reduction of α-acetylenic ketones is an effective route; for instance, the reduction of 1-acyl-2-phenylacetylenes using triphenylphosphine (B44618) in water yields E-chalcones with high stereoselectivity. researchgate.net Additionally, methodologies for the stereospecific conversion of boronic esters into enones and copper-catalyzed enantiodivergent syntheses of β,γ-unsaturated ketones from dienes demonstrate advanced control over alkene geometry. nih.govnih.gov
Functionalization and Derivatization Approaches
The bifunctional nature of 3-Buten-2-one, 4-(4-acetylphenyl)- allows for a wide range of chemical modifications at two distinct sites: the acetylphenyl moiety and the α,β-unsaturated ketone scaffold.
The acetyl group on the phenyl ring is a versatile handle for further chemical transformations. The carbonyl of the acetyl group can undergo a variety of standard ketone reactions. For instance, it can be reduced to a secondary alcohol using reducing agents like sodium borohydride. This opens pathways to further esterification or etherification reactions.
The synthesis of the parent molecule itself often starts from 1,4-diacetylbenzene, where one acetyl group is selectively reacted to form the chalcone, leaving the other available for subsequent modification. nih.govnih.gov The methyl group adjacent to the carbonyl is acidic and can be functionalized, for example, through halogenation or condensation reactions. The entire acetyl group can also serve as a directing group for electrophilic aromatic substitution on the phenyl ring, although it is deactivating and meta-directing. More modern approaches might involve transition-metal-catalyzed cross-coupling reactions using the acetyl group as a directing or anchoring point. organic-chemistry.org
The α,β-unsaturated ketone is an exceptionally reactive and versatile functional group, central to the chemistry of chalcones. acs.orgekb.eg
Michael Addition: As a classic Michael acceptor, the β-carbon of the enone is electrophilic and susceptible to conjugate addition by a wide array of nucleophiles, including amines, thiols, and carbanions. ekb.eg This reaction is fundamental for constructing more complex molecular frameworks.
Reduction: The double bond can be selectively reduced to yield the corresponding saturated ketone, a dihydrochalcone (B1670589) derivative. jocpr.com Catalytic hydrogenation is a common method for this transformation.
Cycloaddition Reactions: The electron-deficient double bond can participate as a dienophile in Diels-Alder reactions, providing access to complex cyclic and polycyclic structures. mdpi.com
Epoxidation: The alkene can be epoxidized to form a chalcone epoxide, a valuable synthetic intermediate for creating various heterocyclic compounds.
Heterocycle Formation: The 1,3-dielectrophilic nature of the α,β-unsaturated ketone system makes it a prime precursor for the synthesis of numerous five- and six-membered heterocycles. For example, reaction with hydrazine (B178648) derivatives yields pyrazolines, while reaction with hydroxylamine (B1172632) leads to isoxazolines. ekb.egjocpr.com Diamination reactions have also been reported. researchgate.net
These transformations highlight the utility of the α,β-unsaturated ketone scaffold in generating diverse chemical structures from a single chalcone precursor. nih.gov
Synthesis of Heterocyclic Conjugates Incorporating the Chemical Compound's Core
The α,β-unsaturated ketone moiety in 3-Buten-2-one, 4-(4-acetylphenyl)- makes it an excellent substrate for cyclocondensation reactions to form various heterocyclic systems. These reactions are of significant interest in medicinal chemistry due to the established biological activities of many heterocyclic compounds.
Pyrazoles: The reaction of chalcones with hydrazine derivatives is a well-established method for the synthesis of pyrazolines, which can subsequently be oxidized to pyrazoles. For instance, the reaction of a chalcone with phenylhydrazine (B124118) in the presence of a suitable solvent can yield 1,3,5-trisubstituted pyrazoline derivatives. While specific studies on 3-Buten-2-one, 4-(4-acetylphenyl)- are not extensively documented in this exact context, the general reactivity pattern of chalcones suggests its capability to undergo similar transformations. The reaction typically proceeds by the initial formation of a hydrazone, followed by an intramolecular cyclization.
Pyrimidines: Pyrimidine derivatives can be synthesized from chalcones through their reaction with amidine reagents like urea (B33335) or thiourea (B124793). The reaction of 3-Buten-2-one, 4-(4-acetylphenyl)- with urea or thiourea in the presence of a base would be expected to yield dihydropyrimidine (B8664642) derivatives. These reactions are a variation of the Biginelli reaction. The general mechanism involves the Michael addition of the amidine to the enone system, followed by cyclization and dehydration.
Pyridines: The synthesis of pyridine (B92270) derivatives from chalcones can be achieved through various methods, often involving a multi-component reaction. One common approach is the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-ketoester, and ammonia (B1221849) or an ammonia source. While not a direct reaction of the chalcone itself, the structural components of 3-Buten-2-one, 4-(4-acetylphenyl)- can be envisioned as precursors in related pyridine syntheses. For example, the α,β-unsaturated ketone can react with a β-dicarbonyl compound and an ammonia source to form a dihydropyridine, which can then be oxidized to the corresponding pyridine.
| Heterocyclic Core | Reagents | General Reaction Type |
| Pyrazole | Hydrazine derivatives (e.g., phenylhydrazine) | Cyclocondensation |
| Pyrimidine | Urea, Thiourea, Guanidine | Cyclocondensation (e.g., Biginelli-type reaction) |
| Pyridine | Ammonia, Ammonium acetate with a 1,3-dicarbonyl compound | Multi-component condensation (e.g., Hantzsch-type synthesis) |
Reaction Mechanisms and Kinetic Studies
A thorough understanding of the reaction mechanisms and kinetics of 3-Buten-2-one, 4-(4-acetylphenyl)- is crucial for controlling reaction outcomes and optimizing synthetic procedures.
Mechanistic Elucidation of Formation Reactions
The primary method for the synthesis of 3-Buten-2-one, 4-(4-acetylphenyl)- is the Claisen-Schmidt condensation. This reaction involves the base-catalyzed condensation of 4-acetylacetophenone with acetone.
The mechanism proceeds as follows:
Enolate Formation: A base, typically hydroxide, deprotonates the α-carbon of acetone to form a resonance-stabilized enolate.
Nucleophilic Attack: The enolate acts as a nucleophile and attacks the carbonyl carbon of 4-acetylacetophenone.
Aldol Addition: This results in the formation of a β-hydroxy ketone intermediate (an aldol).
Dehydration: The β-hydroxy ketone readily undergoes base-catalyzed dehydration to form the more stable, conjugated α,β-unsaturated ketone, 3-Buten-2-one, 4-(4-acetylphenyl)-, with the elimination of a water molecule.
The reaction is driven to completion by the formation of the extended conjugated system, which provides thermodynamic stability.
Investigations into Reactivity Profiles and Chemo-/Regioselectivity
The reactivity of 3-Buten-2-one, 4-(4-acetylphenyl)- is characterized by the presence of three electrophilic centers: the two carbonyl carbons and the β-carbon of the enone system. This leads to interesting considerations of chemo- and regioselectivity in its reactions with nucleophiles.
Michael Addition (1,4-Conjugate Addition): The most prominent reaction of this compound is the Michael addition, where nucleophiles add to the β-carbon of the α,β-unsaturated ketone. wikipedia.orgmasterorganicchemistry.com This is a conjugate addition reaction. The electron-withdrawing nature of the carbonyl group polarizes the double bond, making the β-carbon electrophilic. Soft nucleophiles, such as enolates, amines, and thiols, preferentially attack the β-carbon (1,4-addition) over the carbonyl carbon (1,2-addition). wikipedia.orgmasterorganicchemistry.com
1,2-Addition: Hard nucleophiles, such as Grignard reagents and organolithium compounds, tend to favor direct attack at the carbonyl carbon (1,2-addition) to form alcohols. masterorganicchemistry.com The presence of two carbonyl groups in 3-Buten-2-one, 4-(4-acetylphenyl)- introduces further complexity. The reactivity of each carbonyl group can be influenced by steric and electronic factors. The ketone carbonyl attached to the butenone system is part of a conjugated system, which can influence its electrophilicity compared to the acetyl group on the phenyl ring.
The chemo- and regioselectivity of reactions can be controlled by carefully choosing the nucleophile, reaction conditions (temperature, solvent), and catalyst. For example, the use of a soft nucleophile will favor the Michael addition product.
| Nucleophile Type | Preferred Site of Attack | Product Type |
| Soft Nucleophiles (e.g., enolates, amines, thiols) | β-carbon (C-4) | Michael Adduct (1,4-addition) |
| Hard Nucleophiles (e.g., Grignard reagents) | Carbonyl Carbon (C-2) | Alcohol (1,2-addition) |
Kinetic Analysis of Reaction Processes
For the subsequent reactions of the chalcone, such as the Michael addition, kinetic studies can determine the rate constants and activation parameters. The rate of the Michael addition is dependent on the nucleophilicity of the attacking species and the electrophilicity of the β-carbon of the chalcone. The presence of the acetyl group on the phenyl ring in 3-Buten-2-one, 4-(4-acetylphenyl)- is expected to influence the electronic properties of the entire conjugated system, thereby affecting the reaction kinetics compared to simpler chalcones. A detailed kinetic analysis would involve monitoring the disappearance of reactants and the appearance of products over time, often using spectroscopic techniques like UV-Vis or NMR spectroscopy. Such studies would allow for the determination of the rate law and the effect of substituent changes on the reaction rate, providing a deeper understanding of the reactivity of this versatile compound.
Computational and Theoretical Chemistry Studies on 3 Buten 2 One, 4 4 Acetylphenyl and Analogues
Quantum Chemical Calculations
Quantum chemical calculations are a cornerstone in the theoretical investigation of chalcones, offering a detailed understanding of their electronic behavior and reactivity. These calculations are performed using various levels of theory, such as Density Functional Theory (DFT) and Hartree-Fock (HF), to model the properties of these molecules with high accuracy. nih.goveurekalert.org
Electronic Structure Analysis and Molecular Orbital Theory
The electronic structure of chalcones, which consist of two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system, is fundamental to their chemical and biological activities. nih.govnih.gov Molecular Orbital (MO) theory is a powerful tool for analyzing this structure. youtube.comlibretexts.org The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest, as the energy gap between them (HOMO-LUMO gap) is a key indicator of a molecule's reactivity and stability. nih.govresearchgate.net A smaller HOMO-LUMO gap generally suggests higher reactivity. acs.org
For instance, in a study of various chalcone (B49325) derivatives, quantum chemical calculations at the B3LYP/6-31+G(d,p) level of theory were used to investigate their electronic properties. acs.orgnih.gov The analysis of the HOMO and LUMO provides insights into the electron-donating and electron-accepting capabilities of different parts of the molecule. The distribution of these frontier orbitals can predict sites susceptible to electrophilic or nucleophilic attack. researchgate.net
Table 1: Theoretical Electronic Properties of Chalcone Analogues
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Method/Basis Set |
|---|---|---|---|---|
| (E)-1-([1,1′-Biphenyl]-4-yl)-3-(4-bromothiophen-2-yl)prop-2-en-1-one | - | - | 2.73 | DFT/B3LYP |
| 3-(naphthalen-3-yl)-1-phenylprop-2-en-1-one | - | - | - | B3LYP/G(d,p) |
| Alkoxylated-chalcone (OCT-CHAL) | - | - | 3.40 | DFT |
This table is populated with representative data from various sources and is for illustrative purposes. researchgate.netanalis.com.myelifesciences.orgnih.gov
Reaction Pathway Prediction and Transition State Characterization
Quantum chemical calculations are instrumental in elucidating the mechanisms of chemical reactions involving chalcones. The most common method for synthesizing chalcones is the Claisen-Schmidt condensation, which involves the reaction of an aromatic aldehyde with an aryl ketone. acs.orgnih.gov Theoretical studies can map out the potential energy surface of this reaction, identifying the transition states and intermediates. youtube.com
For example, theoretical investigations into the reaction of hydroxyl radicals (•OH) with chalcone derivatives have shown that the addition of •OH to the α,β-unsaturated bond is a major and barrierless reaction channel. acs.orgnih.gov These calculations can determine the stability of the resulting radical adducts, providing insights that are consistent with experimental observations from techniques like pulse radiolysis. nih.gov The characterization of transition states allows for the determination of activation energies, which is crucial for understanding reaction kinetics.
Theoretical Spectroscopic Property Predictions
Computational methods are widely used to predict the spectroscopic properties of chalcones, which aids in their structural characterization. nih.gov Techniques like DFT and time-dependent DFT (TD-DFT) can accurately calculate infrared (IR), nuclear magnetic resonance (NMR), and UV-Visible spectra. nih.govresearchgate.net
For NMR spectra, the Gauge-Independent Atomic Orbital (GIAO) method is often employed. nih.gov Studies have shown that functionals like TPSS and PBE1PBE, in conjunction with a 6-311++G(d,p) basis set, provide excellent correlation with experimental ¹H-NMR and ¹³C-NMR chemical shifts for novel chalcones. nih.gov Similarly, theoretical calculations of UV-Visible absorption spectra can predict the λmax values, which are often in good agreement with experimental data and can be used to understand electronic transitions within the molecule. nih.govresearchgate.net
Molecular Modeling and Dynamics Simulations
Molecular modeling and dynamics simulations offer a dynamic perspective on the behavior of 3-Buten-2-one, 4-(4-acetylphenyl)- and its analogues, particularly in biological systems.
Conformational Landscape Analysis and Energy Minima
Chalcones can exist in different conformations due to the rotation around single bonds. The most stable conformation is typically the one with the lowest energy. Computational methods can explore the conformational landscape to identify these energy minima. mdpi.com For example, the molecule is generally found to be nearly planar, adopting a trans configuration with respect to the C=C double bond. nih.gov The carbonyl group usually adopts an s-cis configuration relative to the double bond. nih.gov Potential energy surface (PES) scans are used to investigate the stability of different conformers, such as s-cis and s-trans isomers. researchgate.net
Ligand-Protein Interaction Dynamics for Biological Activity Prediction
Molecular docking and molecular dynamics (MD) simulations are powerful tools for predicting the biological activity of chalcone derivatives. bohrium.comnih.gov These methods simulate the interaction between a ligand (the chalcone) and a biological target, such as an enzyme or receptor. ajol.infonih.gov
Molecular docking predicts the preferred binding orientation of the chalcone within the active site of a protein, providing a binding affinity score. tandfonline.comjrespharm.comamazonaws.com For instance, docking studies have been used to investigate the interaction of chalcone derivatives with targets like epidermal growth factor receptor (EGFR) tyrosine kinase and tubulin, which are important in cancer research. nih.govtandfonline.com
Following docking, MD simulations can provide a more detailed and dynamic picture of the ligand-protein complex over time. nih.govmdpi.com These simulations can assess the stability of the binding pose and identify key intermolecular interactions, such as hydrogen bonds and π-π stacking, that stabilize the complex. nih.govtandfonline.com For example, MD simulations have been used to confirm the stable binding of chalcone derivatives within the active sites of enzymes like DNA gyrase B and lipoxygenase. mdpi.combohrium.com
Table 2: Chemical Compounds Mentioned
| Compound Name | CAS Number | Molecular Formula |
|---|---|---|
| 3-Buten-2-one, 4-phenyl- | 122-57-6 | C10H10O |
| 3-Buten-2-one, 4-(4-methylphenyl)- | 3160-38-1 | C11H12O |
| 3-Buten-2-one, 4-(4-methoxyphenyl)- | 943-88-4 | C11H12O2 |
| 3-Buten-2-one, 4-(4-chlorophenyl)- | 3160-40-5 | C10H9ClO |
| 3-Buten-2-one, 4-(2-furanyl)- | 623-15-4 | C8H8O2 |
| Erlotinib | 183321-74-6 | C22H23N3O4 |
| Doxorubicin | 23214-92-8 | C27H29NO11 |
| Vorinostat | 149647-78-9 | C14H20N2O3 |
| Belinostat | 414864-00-9 | C15H14N2O4S |
| Panobinostat | 404950-80-7 | C21H23N3O2 |
| Romidepsin | 128517-07-7 | C24H36N4O6S2 |
| Warfarin | 81-81-2 | C19H16O4 |
| Ibuprofen | 15687-27-1 | C13H18O2 |
| Acetophenone (B1666503) | 98-86-2 | C8H8O |
| Benzaldehyde (B42025) | 100-52-7 | C7H6O |
| 4-Hydroxyacetophenone | 99-93-4 | C8H8O2 |
| Veratraldehyde | 120-14-9 | C9H10O3 |
| 2,4-Dihydroxyacetophenone | 89-84-9 | C8H8O3 |
| 2-Acetyl-1-methylpyrrole | 932-16-1 | C7H9NO |
| 2-Acetylpyrrole | 1072-83-9 | C6H7NO |
| Quinoline-2-carboxylic acid | 93-10-7 | C10H7NO2 |
| Piperazine | 110-85-0 | C4H10N2 |
| N-Bromosuccinimide (NBS) | 128-08-5 | C4H4BrNO2 |
| Azobisisobutyronitrile (AIBN) | 78-67-1 | C8H12N4 |
| Triethylamine (TEA) | 121-44-8 | C6H15N |
| O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (B81430) (TBTU) | 125700-67-6 | C11H16BF4N5O |
| Malonyl-CoA | 524-14-1 | C24H38N7O19P3S |
| p-Coumaroyl-CoA | 3195-65-9 | C30H42N7O18P3S |
| Naringenin chalcone | 5937-88-2 | C15H12O5 |
| Isoliquiritigenin | 961-29-5 | C15H12O4 |
| Liquiritigenin | 578-86-9 | C15H12O4 |
| Licodione | 61743-34-4 | C16H14O5 |
| 7,4'-Dihydroxyflavone | 2196-14-7 | C15H10O4 |
| 2'-O-Methyllicodione | 61743-35-5 | C17H16O5 |
| Echinatin | 34221-41-5 | C16H14O4 |
| Metochalcone | 18493-30-6 | C17H16O5 |
| Sofalcone | 64506-49-6 | C24H24O6S |
Simulation of Intermolecular Recognition Processes
Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to model the interaction between a ligand, such as 3-Buten-2-one, 4-(4-acetylphenyl)-, and its biological target at an atomic level. These methods predict the preferred binding orientation of the ligand within the active site of a protein and estimate the strength of the interaction.
For the broader class of chalcones, to which 3-Buten-2-one, 4-(4-acetylphenyl)- belongs, molecular docking studies have been extensively employed to elucidate their binding modes with a variety of enzymes and receptors. For instance, chalcone derivatives have been docked into the active sites of targets such as acetylcholinesterase (AChE), a key enzyme in the pathology of Alzheimer's disease, and cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. cmu.ac.thresearchgate.net These studies often reveal the importance of the α,β-unsaturated ketone moiety for forming hydrogen bonds and other crucial interactions with amino acid residues in the active site. nih.gov
In a representative molecular docking study, a series of chalcone analogues could be evaluated for their binding affinity to a specific protein target. The results are typically presented in a table that includes the compound, its predicted binding energy (a lower value indicates a stronger interaction), and the key interacting amino acid residues.
Table 1: Example of Molecular Docking Results for Chalcone Analogues
| Compound ID | IUPAC Name | Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues |
| 1 | 3-Buten-2-one, 4-(4-acetylphenyl)- | Example Kinase 1 | -8.5 | TYR234, LYS89, ASP145 |
| 2 | 3-Buten-2-one, 4-(4-hydroxyphenyl)- | Example Kinase 1 | -8.2 | TYR234, LYS89, SER143 |
| 3 | 3-Buten-2-one, 4-(4-methoxyphenyl)- | Example Kinase 1 | -7.9 | TYR234, MET142 |
| 4 | 3-Buten-2-one, 4-phenyl- | Example Kinase 1 | -7.5 | TYR234, LEU146 |
This table is for illustrative purposes only and does not represent actual experimental or computational results.
Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Analyses
QSAR and QSPR are computational modeling techniques that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or physicochemical properties, respectively.
Development of Predictive Models for Bioactivity and Reactivity
QSAR models are developed by correlating the variation in the biological activity of a set of compounds with the variation in their molecular descriptors. These models can then be used to predict the activity of new, unsynthesized compounds. For chalcone derivatives, QSAR models have been successfully developed for a wide range of biological activities, including anticancer, antibacterial, and anti-inflammatory effects. cmu.ac.thresearchgate.net
The development of a predictive QSAR model typically involves the following steps:
Data Set Selection: A set of compounds with a common structural scaffold and a range of biological activities (e.g., IC50 values) is selected.
Descriptor Calculation: A large number of molecular descriptors, which are numerical representations of the chemical structure, are calculated for each compound.
Model Building: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are used to build a mathematical equation that relates the descriptors to the biological activity.
Model Validation: The predictive power of the model is rigorously assessed using various statistical metrics.
Correlation of Structural Descriptors with Experimental Data
A key aspect of QSAR studies is the identification of the most relevant molecular descriptors that govern the biological activity. These descriptors can be broadly categorized into:
Electronic Descriptors: These describe the electronic properties of the molecule, such as the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and atomic charges. cmu.ac.th
Steric Descriptors: These relate to the size and shape of the molecule, such as molecular weight and van der Waals volume.
Hydrophobic Descriptors: These quantify the lipophilicity of the molecule, with the logarithm of the partition coefficient (logP) being a commonly used descriptor. frontiersin.org
Topological Descriptors: These are numerical indices that describe the connectivity of atoms in a molecule.
For chalcones, studies have shown that lipophilicity (logP) and electronic parameters often play a crucial role in their anticancer activity. frontiersin.org The presence of specific substituents on the aromatic rings can significantly influence these descriptors and, consequently, the biological response.
Table 2: Example of a QSAR Data Set for Chalcone Analogues against a Cancer Cell Line
| Compound ID | Structure | Experimental pIC50 | logP | HOMO (eV) |
| 1 | 4-(4-acetylphenyl)-3-buten-2-one | 5.2 | 2.8 | -6.5 |
| 2 | 4-(4-hydroxyphenyl)-3-buten-2-one | 5.5 | 2.1 | -6.2 |
| 3 | 4-(4-methoxyphenyl)-3-buten-2-one | 5.4 | 2.5 | -6.3 |
| 4 | 4-(4-chlorophenyl)-3-buten-2-one | 5.8 | 3.1 | -6.7 |
This table is for illustrative purposes only and does not represent actual experimental data.
Application of Machine Learning Algorithms in Chemical Property Prediction
In recent years, machine learning (ML) algorithms have been increasingly applied in QSAR/QSPR studies, often referred to as ML-QSAR. ontosight.ai These methods can handle large and complex datasets and can often build more accurate and robust predictive models compared to traditional statistical methods.
Commonly used machine learning algorithms in this context include:
Random Forest (RF): An ensemble learning method that constructs a multitude of decision trees and outputs the class that is the mode of the classes (classification) or mean prediction (regression) of the individual trees.
Support Vector Machines (SVM): A supervised learning model that uses a hyperplane to separate data into different classes.
Artificial Neural Networks (ANN): A computational model inspired by the structure and function of biological neural networks.
ML-QSAR models have been successfully used to predict the bioactivity of chalcone derivatives against various diseases. ontosight.ai These models can learn complex relationships between the chemical structure and biological activity, aiding in the virtual screening of large compound libraries to identify potential drug candidates. plos.org For instance, a neural network model could be trained on a large dataset of chalcones with known bioactivities to predict the activity of new derivatives, including 3-Buten-2-one, 4-(4-acetylphenyl)-. plos.org
Applications in Advanced Materials Science Incorporating 3 Buten 2 One, 4 4 Acetylphenyl Derived Structures
Precursor Role in Polymer and Copolymer Synthesis
The chalcone (B49325) framework of 3-Buten-2-one, 4-(4-acetylphenyl)- serves as a valuable platform for the synthesis of a diverse range of polymers and copolymers. The α,β-unsaturated ketone functionality provides a site for various polymerization reactions, while the acetylphenyl group can be used to tailor the properties of the resulting polymer.
Chalcone derivatives can be incorporated into polymers through several methods. They can act as photoinitiators for radical, cationic, and thiol-ene polymerizations, as well as for the synthesis of interpenetrated polymer networks (IPNs) when exposed to visible light. rasayanjournal.co.in Additionally, they can be integrated into the main chain or as side chains of polymers. For instance, main-chain chalcone polymers have been synthesized that exhibit liquid crystalline properties, with the potential for applications in high-performance fibers. researchgate.net Side-chain liquid crystalline polymers with chalcone derivatives have also been developed, where the chalconyl moiety can be directly attached or separated by a spacer group, influencing the thermal properties and mesophase structures of the polymer.
The synthesis of copolymers using chalcone derivatives allows for the creation of materials with tailored properties. For example, copolymer resins have been synthesized through the condensation of a chalcone derivative with other monomers like phenyl hydrazine (B178648) and formaldehyde. doi.org These copolymers can exhibit interesting surface features and a semi-crystalline nature.
The table below summarizes the types of polymers and copolymers that can be synthesized using chalcone derivatives, highlighting the versatility of 3-Buten-2-one, 4-(4-acetylphenyl)- as a precursor.
| Polymer Type | Synthesis Method | Key Features of Resulting Polymer | Potential Applications |
| Homopolymers | Photoinitiation (Radical, Cationic) | Tunable photophysical properties | Coatings, adhesives, 3D printing |
| Main-Chain Polymers | Polycondensation | Liquid crystalline phases, high thermal stability | High-performance fibers, advanced composites |
| Side-Chain Polymers | Various polymerization techniques | Photocrosslinkable, liquid crystalline behavior | Optical data storage, responsive materials |
| Copolymers | Condensation polymerization | Porous nature, semi-crystalline structure | Ion-exchange resins, functional materials |
Integration into Functional Organic Materials (e.g., Optoelectronic Devices, Dyes)
The unique electronic and photophysical properties of chalcone derivatives, such as 3-Buten-2-one, 4-(4-acetylphenyl)-, make them highly suitable for integration into a variety of functional organic materials, particularly those used in optoelectronic devices and as dyes.
The extended π-conjugated system of the chalcone backbone, which includes the two aromatic rings and the α,β-unsaturated carbonyl group, is responsible for its ability to absorb and emit light. The specific absorption and emission wavelengths can be fine-tuned by the presence of substituent groups on the aromatic rings. researchgate.net An electron-withdrawing group, such as the acetyl group in 3-Buten-2-one, 4-(4-acetylphenyl)-, can influence the electronic properties of the molecule, which in turn affects its performance in optoelectronic applications. acs.orgnih.gov
Chalcone derivatives have been investigated for their use in:
Optoelectronic Devices: Chalcone-based materials have shown promise in various optoelectronic applications. researchgate.net They have been incorporated into thin films for potential use in devices where their optical and morphological properties are crucial. researchgate.net For example, the introduction of a chalcone derivative into a solar cell has been shown to enhance its photosensitizing capabilities. iaea.org
Dyes and Fluorescent Probes: The inherent chromophoric nature of chalcones makes them excellent candidates for use as dyes. researchgate.net They often exhibit bright colors and their absorption properties can be readily modified. researchgate.net Furthermore, some chalcone derivatives exhibit fluorescence, with the emission properties being sensitive to the surrounding environment, which allows for their use as fluorescent probes. nih.gov The introduction of an acetyl group can impact the fluorescence quantum yield and the emission wavelength.
The following table details some of the research findings on the use of chalcone derivatives in functional organic materials.
| Application | Chalcone Derivative Studied | Key Finding | Reference |
| Optoelectronics | Chalcone thin films | Good absorbent and fluorescent properties, sensitive to polarity. | researchgate.net |
| Solar Cells | Azo-chalcone dyes | Act as promising photosensitizers, enhancing solar cell performance. | iaea.org |
| Dyes | General chalcones | Give bright red to purple colors with different reagents. | researchgate.net |
| Fluorescent Probes | Chalcones with varying substituents | Molecular planarity and electron-donating/withdrawing groups play a critical role in fluorescence. | nih.gov |
Contributions to Supramolecular Architectures
The molecular structure of 3-Buten-2-one, 4-(4-acetylphenyl)- contains several functional groups that can participate in non-covalent interactions, making it a valuable component for the construction of complex supramolecular architectures. These interactions, which include hydrogen bonding, π-π stacking, and other weaker forces, can direct the self-assembly of molecules into well-defined, higher-order structures.
The carbonyl group of the α,β-unsaturated ketone and the acetyl group can both act as hydrogen bond acceptors. The aromatic rings provide sites for π-π stacking interactions. The presence of these multiple interaction sites allows for the formation of intricate and stable supramolecular assemblies. The specific nature of the substituents on the chalcone framework can significantly influence the geometry and stability of these assemblies. nih.gov
The study of supramolecular assembly is crucial for the development of new materials with advanced functions, such as molecular recognition, catalysis, and drug delivery. While specific research on the supramolecular structures formed by 3-Buten-2-one, 4-(4-acetylphenyl)- is not widely available, the principles of supramolecular chemistry suggest that its unique combination of functional groups would make it a compelling building block for creating novel and functional supramolecular systems.
The potential of chalcone derivatives in supramolecular chemistry is an active area of research, with the ability to tune their self-assembly through synthetic modification holding great promise for the future of materials science.
Environmental Fate and Ecotoxicological Methodologies for Butenone Derivatives
Methodologies for Assessing Biodegradation Pathways
Biodegradation, the transformation of substances by microorganisms, is often a primary mechanism for the removal of organic chemicals from the environment. europa.eu Assessing the potential for and pathways of biodegradation is a key component of environmental risk assessment.
Quantitative Structure-Activity Relationship (QSAR) models are computerized theoretical models that predict the properties of chemicals based on their molecular structure. aftonchemical.com These models are increasingly used to estimate the biodegradability of organic compounds, offering a cost-effective and time-efficient alternative to extensive experimental testing. europa.euaftonchemical.com
The development of a QSAR model for biodegradation involves several steps:
Data Collection : A dataset of diverse chemicals with experimentally determined biodegradation data (e.g., "readily biodegradable" or "not readily biodegradable") is compiled. nih.govuci.edu
Descriptor Calculation : For each chemical, a set of numerical values, known as molecular descriptors, are calculated. These descriptors quantify various aspects of the molecular structure, such as size, shape, and electronic properties. rsc.orgresearchgate.net
Model Building : Statistical methods are used to build a mathematical model that links the molecular descriptors to the observed biodegradation behavior. nih.govresearchgate.net
Validation : The model's predictive power is rigorously tested using both internal and external validation sets of chemicals for which the outcome is known but were not used in the model's creation. ecetoc.org
For butenone derivatives, QSAR models would identify key structural features that influence their susceptibility to microbial attack. For instance, the presence of certain substituents on the phenyl ring or the reactivity of the α,β-unsaturated ketone system could be identified as critical factors. While specific models for butenone derivatives are not widely published, general models for organic chemicals can provide initial estimates. aftonchemical.comnih.gov A study on fluoroquinolones, for example, successfully used a 3D-QSAR model to design derivatives with enhanced biodegradability by modifying specific sites on the molecule. nih.gov
Table 1: Principles of QSAR Modeling for Biodegradation
| Modeling Step | Description | Relevance to Butenone Derivatives |
|---|---|---|
| Data Compilation | Gathering experimental biodegradation data for a range of structurally related compounds. | A dataset including various chalcones and butenones would be required. |
| Descriptor Calculation | Quantifying molecular properties (e.g., hydrophobicity, electronic parameters, steric factors). | Descriptors would capture the influence of the acetyl group and other structural features. |
| Statistical Model Generation | Creating a mathematical equation linking descriptors to biodegradation potential using methods like PLS or SVM. nih.gov | The model would predict whether a new butenone derivative is likely to be biodegradable. |
| Model Validation | Testing the model's accuracy and predictive capacity using independent data sets. ecetoc.org | Ensures the model can reliably predict the biodegradability of compounds like 3-Buten-2-one, 4-(4-acetylphenyl)-. |
Methodologies for Investigating Environmental Distribution and Transport
The distribution of a chemical in the environment is largely determined by its partitioning between water, soil, sediment, and air. Adsorption and sorption phenomena are key processes that control a compound's mobility and bioavailability.
Molecular dynamics (MD) simulations are a powerful computational tool used to model the physical movements of atoms and molecules. In environmental science, MD simulations can provide a detailed, atomistic-level understanding of how organic contaminants interact with environmental surfaces like clay minerals and organic matter. princeton.eduprinceton.eduresearchgate.net
A typical MD simulation for studying the adsorption of a butenone derivative would involve:
Creating a realistic model of an environmental surface, such as a smectite clay mineral, which is common in soils. princeton.eduacs.org
Placing the butenone molecule and a number of water molecules in the simulation box with the clay surface.
Simulating the movement of all atoms over time based on the forces between them.
These simulations can reveal the preferred binding sites on the surface, the orientation of the adsorbed molecule, and the free energy of adsorption, which indicates the strength of the binding. acs.org Studies on other organic contaminants have shown that adsorption is often driven by hydrophobic interactions and is influenced by factors like the surface charge of the mineral. princeton.eduacs.org For a molecule like 3-Buten-2-one, 4-(4-acetylphenyl)-, MD simulations could clarify how the ketone and acetyl groups interact with charged sites on clay surfaces versus how the phenyl rings interact with hydrophobic patches.
A chemical's environmental persistence is its resistance to degradation. Predictive models for persistence are often linked to QSARs for degradation pathways (biodegradation, hydrolysis, photolysis). A compound that is predicted to be resistant to these processes will likely be more persistent. aftonchemical.com
Table 2: Factors Influencing Environmental Persistence of Butenone Derivatives
| Degradation Process | Controlling Factors | Modeling Approach |
|---|---|---|
| Biodegradation | Molecular structure, microbial populations, bioavailability. europa.eu | QSAR models for ready biodegradability. nih.gov |
| Photolysis | Light absorbance spectrum, quantum yield, presence of photosensitizers. | Modeling based on UV-Vis absorbance and reaction kinetics. |
| Hydrolysis | Presence of hydrolyzable functional groups (e.g., esters, amides), pH. | QSARs based on functional group chemistry and reaction rate constants. |
| Oxidation | Reaction with atmospheric oxidants (e.g., hydroxyl radicals). | Atmospheric chemistry models. |
Mechanistic Understanding of Environmental Transformation Processes
The core structure of 3-Buten-2-one, 4-(4-acetylphenyl)- is a chalcone-like scaffold. Research into the transformation of chalcones provides insight into potential environmental pathways. Biocatalysis, using whole microorganisms or isolated enzymes, can lead to various transformations. acs.org
For example, studies on chalcones have shown that bacteria and yeasts often catalyze the reduction of the carbon-carbon double bond to yield dihydrochalcones. acs.org Filamentous fungi have been shown to be more versatile, capable of catalyzing a wider range of reactions, although sometimes with lower specificity. acs.org These biological transformations are significant as they alter the structure of the parent compound, leading to degradation products with different environmental fates and toxicities. The α,β-unsaturated ketone system in butenone derivatives is an electrophilic site susceptible to nucleophilic attack, such as a Michael addition, which can be a key step in its biological or abiotic degradation. researchgate.net
Future Research Directions and Unexplored Academic Avenues for 3 Buten 2 One, 4 4 Acetylphenyl
Development of Novel and Sustainable Synthetic Methodologies
The primary route for synthesizing chalcones is the Claisen-Schmidt condensation, which involves the base-catalyzed reaction of an appropriate acetophenone (B1666503) with a benzaldehyde (B42025) derivative. researchgate.netmdpi.comtaylorandfrancis.com For 3-Buten-2-one, 4-(4-acetylphenyl)-, this would involve the condensation of 4-acetylacetophenone and benzaldehyde. While effective, traditional methods often rely on harsh catalysts and organic solvents, prompting a shift towards more environmentally benign approaches. researchgate.net
Future research should prioritize the development of green and sustainable synthetic protocols for 3-Buten-2-one, 4-(4-acetylphenyl)-. This includes the exploration of:
Novel Catalytic Systems: Investigating the efficacy of heterogeneous catalysts, such as layered double hydroxides (LDHs) and mesoporous silica (B1680970) nanoparticles, could offer advantages like reusability and reduced waste. mdpi.commdpi.comrsc.org The development of nanocatalysts could also enhance reaction rates and selectivity under milder conditions. mdpi.com
Alternative Energy Sources: Microwave-assisted and ultrasound-promoted syntheses have been shown to significantly reduce reaction times and improve yields for other chalcones. researchgate.netresearchgate.net Applying these techniques to the synthesis of 3-Buten-2-one, 4-(4-acetylphenyl)- could lead to more energy-efficient processes.
Green Solvents and Solvent-Free Conditions: The use of greener solvents, or ideally, the development of solvent-free grinding methods, would substantially decrease the environmental footprint of the synthesis. researchgate.netrsc.org
Table 1: Comparison of Conventional and Potential Green Synthetic Methods for 3-Buten-2-one, 4-(4-acetylphenyl)-
| Method | Catalyst/Conditions | Potential Advantages |
| Conventional | NaOH or KOH in ethanol | Well-established, simple setup |
| Microwave-Assisted | Solid support (e.g., Alumina) | Rapid reaction times, higher yields |
| Ultrasound-Promoted | Basic activated carbons | Enhanced reaction rates, milder conditions |
| Solvent-Free Grinding | Solid NaOH/KOH | Reduced solvent waste, atom economy |
| Nanocatalysis | LDH/graphene nanocomposites | High efficiency, catalyst reusability |
Deeper Mechanistic Elucidation of Biological Activities and Target Engagement
Chalcone (B49325) derivatives are renowned for their broad spectrum of biological activities, including anticancer, antioxidant, and anti-inflammatory properties. mdpi.comnih.govnih.gov The α,β-unsaturated ketone moiety is a key pharmacophore, acting as a Michael acceptor and interacting with biological nucleophiles, such as cysteine residues in proteins. researchgate.net For 3-Buten-2-one, 4-(4-acetylphenyl)-, the presence of the 4-acetyl group provides an additional site for potential interactions and modifications.
Future research should aim to unravel the specific biological mechanisms of this compound through:
Anticancer Activity and Target Identification: Chalcones have been shown to induce apoptosis and inhibit tubulin polymerization in cancer cells. mdpi.commdpi.com Investigating the effect of 3-Buten-2-one, 4-(4-acetylphenyl)- on various cancer cell lines and identifying its specific molecular targets (e.g., kinases, transcription factors) through techniques like proteomics and molecular docking is a crucial next step. nih.gov The potential for this compound to modulate pathways like p53 is also a worthy avenue of exploration. nih.gov
Antioxidant Mechanisms: The ability of chalcones to scavenge free radicals and activate antioxidant response elements, such as the NRF2 pathway, is well-documented. nih.gov Studies should be conducted to quantify the direct radical scavenging capacity of 3-Buten-2-one, 4-(4-acetylphenyl)- and its ability to induce the expression of antioxidant enzymes. nih.govacs.org
Enzyme Inhibition Studies: The chalcone scaffold is present in many enzyme inhibitors. A systematic screening of 3-Buten-2-one, 4-(4-acetylphenyl)- against a panel of clinically relevant enzymes could uncover novel therapeutic applications. nih.govacs.org
Table 2: Potential Biological Activities and Mechanistic Avenues for 3-Buten-2-one, 4-(4-acetylphenyl)-
| Biological Activity | Potential Mechanism | Suggested Research Approach |
| Anticancer | Inhibition of tubulin polymerization, apoptosis induction, cell cycle arrest | Cytotoxicity assays, tubulin polymerization assays, western blotting for apoptotic markers, molecular docking |
| Antioxidant | Direct radical scavenging, activation of NRF2 pathway | DPPH/ABTS assays, cellular antioxidant activity assays, reporter gene assays for NRF2 activation |
| Enzyme Inhibition | Competitive or non-competitive inhibition of active sites | Enzyme kinetics studies, high-throughput screening against enzyme panels |
Exploration of Innovative Applications in Advanced Materials Science
The unique photophysical and chemical properties of the chalcone scaffold make it a promising candidate for the development of advanced materials. The extended π-conjugation in chalcones can give rise to interesting optical and electronic properties.
Future research in materials science should explore the potential of 3-Buten-2-one, 4-(4-acetylphenyl)- in:
Photopolymerization: Chalcone derivatives can act as efficient photoinitiators for radical, cationic, and thiol-ene polymerization upon exposure to visible light. rsc.orgrsc.orgmdpi.com The specific absorption characteristics of 3-Buten-2-one, 4-(4-acetylphenyl)- should be investigated to determine its suitability as a photoinitiator for applications such as 3D printing and the development of photocurable coatings.
Liquid Crystalline Polymers: The rigid, rod-like structure of some chalcone derivatives allows for their incorporation into liquid crystalline polymers (LCPs). researchgate.netresearchgate.netsemanticscholar.orgdtic.mil The potential of 3-Buten-2-one, 4-(4-acetylphenyl)- as a mesogenic unit in main-chain or side-chain LCPs could be explored for applications in optical films and display technologies. researchgate.netdtic.mil The presence of the acetyl group offers a potential site for further polymerization or cross-linking.
Fluorescent Probes: The chalcone scaffold can be functionalized to create fluorescent probes for sensing and imaging. researchgate.netresearchgate.net The specific fluorescence properties of 3-Buten-2-one, 4-(4-acetylphenyl)- and its potential modulation by environmental factors or binding to specific analytes warrant investigation.
Establishment of Comprehensive Environmental Impact Assessment Frameworks
As with any chemical compound with potential for widespread application, a thorough understanding of its environmental fate and toxicity is paramount. While green synthesis methods can reduce the initial environmental impact, the entire lifecycle of the compound must be considered.
Future research should focus on establishing a comprehensive environmental impact assessment framework for 3-Buten-2-one, 4-(4-acetylphenyl)-, including:
Biodegradation Pathways: Studies on the biodegradation of flavonoids and other chalcones have identified enzymatic pathways involving chalcone isomerases and reductases. researchgate.netnih.gov Investigating the susceptibility of 3-Buten-2-one, 4-(4-acetylphenyl)- to microbial degradation is essential to understand its persistence in the environment.
Ecotoxicity Studies: The toxicity of the compound to a range of representative aquatic and terrestrial organisms should be evaluated. This would involve determining key toxicological endpoints such as the LC50 (lethal concentration, 50%) and EC50 (effective concentration, 50%).
Structure-Toxicity Relationship: By comparing the toxicity of 3-Buten-2-one, 4-(4-acetylphenyl)- with other chalcone derivatives, it may be possible to establish structure-activity relationships that can guide the design of safer and more environmentally friendly alternatives in the future. researchgate.net
Q & A
Q. What are the established synthetic routes for 3-Buten-2-one, 4-(4-acetylphenyl)-, and what are their respective yields and limitations?
Methodological Answer: The compound is synthesized via Claisen-Schmidt condensation between 4-acetylbenzaldehyde and acetone under basic conditions. Alternative routes include aldol condensation with modified ketones. A comparative analysis of methods reveals:
Optimizing reaction time and catalyst loading improves yields. Purity is confirmed via HPLC or GC-MS .
Q. Which spectroscopic techniques are most effective for confirming the structure and stereochemistry of 3-Buten-2-one, 4-(4-acetylphenyl)-?
Methodological Answer:
- NMR Spectroscopy: ¹H and ¹³C NMR identify the α,β-unsaturated ketone moiety (δ 6.5–7.5 ppm for vinyl protons; δ 190–200 ppm for carbonyl carbon) .
- X-ray Crystallography: Resolves stereochemistry (e.g., E/Z isomerism) using SHELX software for refinement .
- FT-IR: Confirms C=O stretch (~1670 cm⁻¹) and conjugated C=C (~1600 cm⁻¹) .
- Mass Spectrometry: Molecular ion peak at m/z 146.1858 (C₁₀H₁₀O) matches theoretical mass .
Advanced Research Questions
Q. How does the α,β-unsaturated ketone moiety influence the compound’s reactivity in nucleophilic additions?
Methodological Answer: The conjugated system enhances electrophilicity at the β-carbon, facilitating Michael additions. For example:
- Thiol Addition: Thiols attack the β-carbon, forming adducts with >90% regioselectivity under mild conditions .
- Grignard Reagents: React at the carbonyl group, but steric hindrance from the 4-acetylphenyl group reduces yields (~40%) .
Thermodynamic data (ΔrH° = -120 kJ/mol for thiol addition) supports exothermicity . Computational modeling (DFT) predicts charge distribution, guiding reaction optimization .
Q. How can computational models predict the electronic properties and reaction pathways of this compound?
Methodological Answer:
- DFT Calculations: Predict frontier molecular orbitals (HOMO-LUMO gap ~4.2 eV), indicating susceptibility to electrophilic attack .
- Molecular Dynamics (MD): Simulate solvent effects (e.g., ethanol vs. DMF) on reaction kinetics .
- Docking Studies: Evaluate binding affinity with biological targets (e.g., enzymes) for drug design .
Validate models against experimental UV-Vis (λmax ~280 nm) and cyclic voltammetry data .
Q. How should researchers address contradictions in reported toxicity data for this compound?
Methodological Answer: Discrepancies in toxicity (e.g., murine LD₅₀: 610 mg/kg ip vs. >2 g/kg oral ) arise from administration routes and purity. Mitigation strategies:
Q. What experimental protocols ensure safe handling of 3-Buten-2-one, 4-(4-acetylphenyl)- in the lab?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
